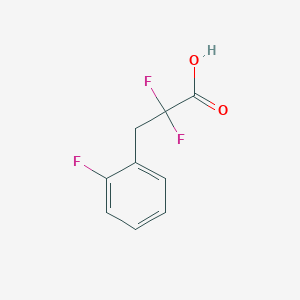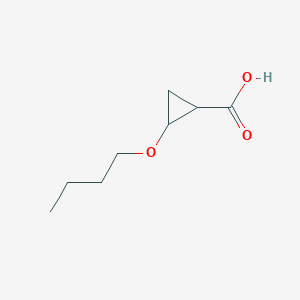
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol: is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an ethan-1-ol moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylpiperidine.
Chiral Synthesis: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Substituted Piperidines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals with potential therapeutic applications.
Biological Studies: Investigated for its effects on biological systems, particularly in the context of neurotransmitter modulation.
Industrial Applications: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
1-methylpiperidin-4-yl-methanol: A structurally related compound with a different substitution pattern.
2-(3,4-Dimethoxy-phenyl)-ethyl-(1-methyl-piperidin-4-yl)-amine: A compound with a similar piperidine core but different functional groups.
Uniqueness
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals, which can have different therapeutic effects compared to their racemic mixtures.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(1S)-1-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-7(10)8-3-5-9(2)6-4-8/h7-8,10H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
HLAGCVGLYKTXMD-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1CCN(CC1)C)O |
SMILES canónico |
CC(C1CCN(CC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)








![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
